Ethyl 2-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Thiazolidineaceticacid, 3-butyl-4-oxo-2-thioxo-, ethyl ester is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolidineaceticacid, 3-butyl-4-oxo-2-thioxo-, ethyl ester typically involves the reaction of thiazolidine derivatives with appropriate reagents under controlled conditions. One common method includes the use of multicomponent reactions, click chemistry, and nano-catalysis to improve selectivity, purity, and yield . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the formation of the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as atom economy and cleaner reaction profiles, is often employed to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Thiazolidineaceticacid, 3-butyl-4-oxo-2-thioxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazolidine ring .
Scientific Research Applications
5-Thiazolidineaceticacid, 3-butyl-4-oxo-2-thioxo-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Thiazolidineaceticacid, 3-butyl-4-oxo-2-thioxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its ability to interact with biological molecules, leading to various pharmacological effects. The compound may inhibit certain enzymes or receptors, thereby modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Thiazolidineaceticacid, 3-butyl-4-oxo-2-thioxo-, ethyl ester include other thiazolidine derivatives such as:
- Thiazolidine-2,4-dione
- Thiazolidine-4-carboxylic acid
- Thiazolidine-2-thione
Uniqueness
What sets 5-Thiazolidineaceticacid, 3-butyl-4-oxo-2-thioxo-, ethyl ester apart from other similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
5316-40-5 |
---|---|
Molecular Formula |
C11H17NO3S2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
ethyl 2-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetate |
InChI |
InChI=1S/C11H17NO3S2/c1-3-5-6-12-10(14)8(17-11(12)16)7-9(13)15-4-2/h8H,3-7H2,1-2H3 |
InChI Key |
IQIFTZHPYOZVBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C(SC1=S)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.